3-Cyclopropylcyclobutan-1-one
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Overview
Description
3-Cyclopropylcyclobutan-1-one is an organic compound with the molecular formula C7H10O It is characterized by a cyclobutanone ring substituted with a cyclopropyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method includes the cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and cyclopropane formation are applicable. Industrial production would likely involve optimized reaction conditions to maximize yield and purity, utilizing scalable processes such as continuous flow chemistry.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopropylcyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
3-Cyclopropylcyclobutan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 3-Cyclopropylcyclobutan-1-one involves its interaction with molecular targets and pathways within biological systems. While specific details are not extensively documented, it is likely that the compound interacts with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Cyclobutanone: Shares the cyclobutanone ring but lacks the cyclopropyl group.
Cyclopropylmethyl ketone: Contains a cyclopropyl group but differs in the overall structure.
Uniqueness: 3-Cyclopropylcyclobutan-1-one is unique due to the presence of both a cyclobutanone ring and a cyclopropyl group, which imparts distinct chemical and physical properties. This combination makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-cyclopropylcyclobutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-6(4-7)5-1-2-5/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMBQHUHTIYACE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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